REACTION_CXSMILES
|
[CH:1]1([C:4](=[O:6])[CH3:5])[CH2:3][CH2:2]1.[CH3:7][N:8](C)C(N(C)C)N(C)C.[N+:17]([O-])([O-])=O.[NH4+].[Cl-:22].[NH4+]>FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.[Zn]>[ClH:22].[CH:1]1([C:4]2[O:6][N:8]=[CH:7][C:5]=2[NH2:17])[CH2:3][CH2:2]1 |f:2.3,4.5,9.10|
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Name
|
|
Quantity
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60 g
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Type
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reactant
|
Smiles
|
C1(CC1)C(C)=O
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Name
|
|
Quantity
|
103 g
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Type
|
reactant
|
Smiles
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CN(C(N(C)C)N(C)C)C
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Name
|
|
Quantity
|
51.3 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])[O-].[NH4+]
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Name
|
|
Quantity
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624 g
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Type
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reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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250 g
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Type
|
catalyst
|
Smiles
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[Zn]
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Name
|
|
Quantity
|
310 mL
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Type
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solvent
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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1300 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
|
was stirred at 120° C. for 20 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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To an aqueous solution (200 mL) of the residue was added hydroxyammonium chloride (75 g)
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hr
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Duration
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2 h
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Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Type
|
STIRRING
|
Details
|
the reaction mixture as stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
|
Type
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ADDITION
|
Details
|
was added to the residue
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed successively with saturated sodium hydrogen carbonate, water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=10:90-60:40, volume ratio)
|
Type
|
ADDITION
|
Details
|
The purified product was treated with a 4N hydrochloric acid ethyl acetate solution
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CC1)C1=C(C=NO1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |